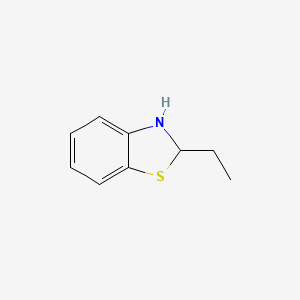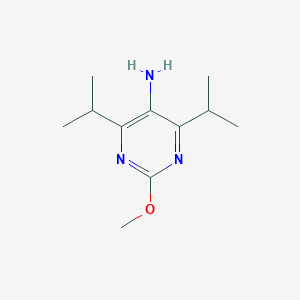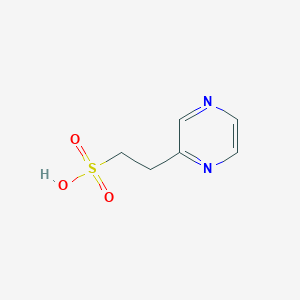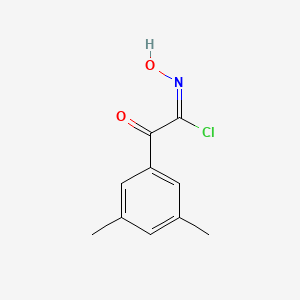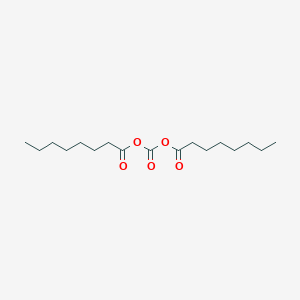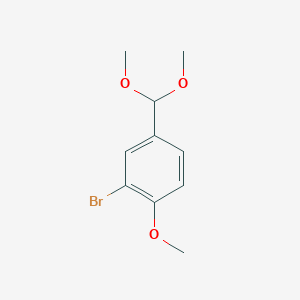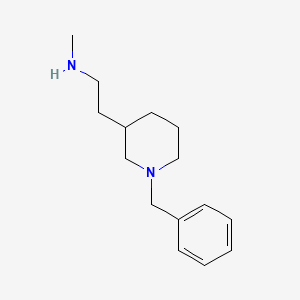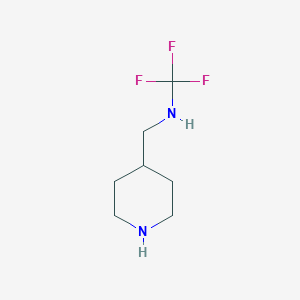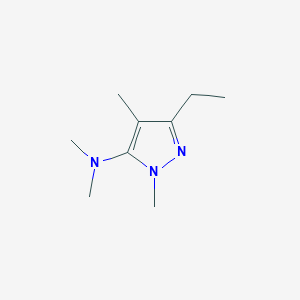
(3-(Trifluoromethyl)biphenyl-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Trifluoromethyl)biphenyl-4-yl)methanol is a chemical compound with the molecular formula C14H11F3O It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)biphenyl-4-yl)methanol typically involves the trifluoromethylation of biphenyl derivatives followed by the introduction of a methanol group. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the biphenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)biphenyl-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-(Trifluoromethyl)biphenyl-4-yl)aldehyde or (3-(Trifluoromethyl)biphenyl-4-yl)carboxylic acid .
Scientific Research Applications
(3-(Trifluoromethyl)biphenyl-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)biphenyl-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)biphenyl-4-yl)amine
Uniqueness
Compared to similar compounds, (3-(Trifluoromethyl)biphenyl-4-yl)methanol is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H11F3O |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
[4-phenyl-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8,18H,9H2 |
InChI Key |
LQZKVYPNHFEURR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


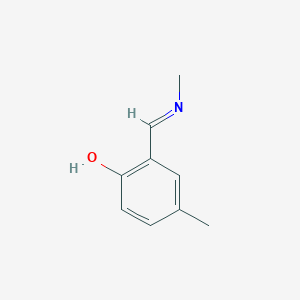
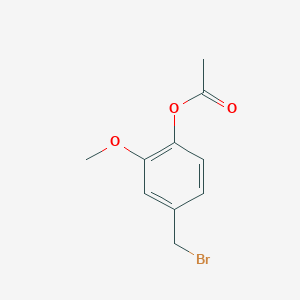


![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
